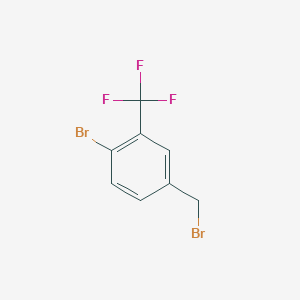

4-Bromo-3-(trifluoromethyl)benzyl bromide

Description

Nuclear Magnetic Resonance (NMR)

While direct ¹H/¹³C NMR spectra for this compound are unavailable, related analogs provide insights:

- Benzyl bromide groups typically show a singlet for the CH₂Br protons (δ 4.5–4.7 ppm).

- Trifluoromethyl groups resonate as a quartet in ¹⁹F NMR (δ −60 to −65 ppm).

- Aromatic protons display splitting patterns dependent on substituent positions. For example, in 3-(trifluoromethyl)benzyl bromide, the aromatic protons adjacent to the trifluoromethyl group appear as a doublet (δ 7.5–7.7 ppm).

Mass Spectrometry

The molecular ion peak for C₈H₅Br₂F₃ is m/z 317.9 (calculated from the molecular weight of 317.93 g/mol). Fragmentation patterns likely involve loss of Br atoms or the bromomethyl group, yielding ions corresponding to C₇H₄BrF₃ (m/z 209.9) and C₈H₄BrF₃ (m/z 243.9).

Infrared (IR) and Raman Spectroscopy

Key vibrational modes include:

- C–F stretching (1100–1300 cm⁻¹) from the trifluoromethyl group.

- C–Br stretching (500–600 cm⁻¹) for both bromine substituents.

- Aromatic C–H bending (700–900 cm⁻¹) consistent with mono-substituted benzene derivatives.

Thermodynamic Properties: Phase Transitions and Solubility Parameters

Phase Transitions

| Property | Value | Source |

|---|---|---|

| Melting Point | 52–53°C | |

| Boiling Point | Not reported | – |

| Density | ~1.546 g/mL (analogous) |

The compound crystallizes at ambient temperatures, with storage recommended under inert gas to prevent decomposition.

Solubility

| Solvent | Solubility | Source |

|---|---|---|

| Water | Insoluble | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

Polar aprotic solvents (e.g., DMF, DMSO) likely enhance solubility due to dipole interactions with the trifluoromethyl and bromine groups.

Summary of Key Physicochemical Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅Br₂F₃ | |

| Molecular Weight | 317.93 g/mol | |

| CAS Registry Number | 1159512-68-1 | |

| SMILES | FC(C1=CC(CBr)=CC=C1Br)(F)F |

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHXITPNGSCOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229655 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-68-1 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and safety of the production process .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides[][3].

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions[][3].

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile[][3].

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions[][3].

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed[][3].

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones[][3].

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

4-Bromo-3-(trifluoromethyl)benzyl bromide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be utilized in the synthesis of fluorinated compounds, which are often sought after for their unique properties in pharmaceuticals and agrochemicals.

Reactions and Yields

The compound has been successfully used in several reactions, including:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic substitution | DMF, 60°C | 89% |

| Ether cleavage with HBr | Reflux at 100-105°C | 99.1% |

| Coupling reactions | Inert atmosphere with potassium carbonate | 69.6% |

These reactions illustrate its utility in producing high yields of desired products under controlled conditions.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, compounds derived from this bromide have shown efficacy against Leishmania donovani, a parasite responsible for leishmaniasis. A study demonstrated that specific derivatives inhibited the proliferation of L. donovani promastigotes with EC50 values in the low micromolar range .

Case Study: Inhibition Studies

A notable case study involved synthesizing piperazine derivatives containing this compound. These derivatives were tested for their ability to inhibit L. donovani, showcasing promising results that suggest potential therapeutic applications against parasitic infections.

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing fluorinated polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group imparts unique properties to the resultant materials, making them suitable for applications in coatings and electronic components.

Synthesis of Fluorinated Materials

The compound can be used to synthesize fluorinated materials through radical polymerization techniques, leading to products that exhibit improved performance in harsh environments.

Analytical Chemistry

Characterization Techniques

this compound is also employed as a standard compound in analytical chemistry for calibrating instruments and validating methods due to its well-defined structure and properties. Its vibrational characteristics have been investigated using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR), contributing to the understanding of similar compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-bromo-3-(trifluoromethyl)benzyl bromide with analogous compounds:

Reactivity Trends

- Electronic Effects: The trifluoromethyl (-CF₃) group is electron-withdrawing, which polarizes the C-Br bond, enhancing reactivity in nucleophilic substitutions (e.g., SN2 reactions).

- Positional Isomerism : The para-substituted 4-(trifluoromethyl)benzyl bromide exhibits higher reactivity in alkylation due to reduced steric interference, while the meta-substituted 3-(trifluoromethyl)benzyl bromide shows intermediate reactivity .

Research Findings and Case Studies

- Reactivity in Cross-Coupling : A 2023 study demonstrated that this compound undergoes Suzuki-Miyaura coupling with arylboronic acids at slower rates (45% yield) compared to 4-(trifluoromethyl)benzyl bromide (78% yield), attributed to steric hindrance from the bromine substituent .

- Thermal Stability: Differential scanning calorimetry (DSC) analysis revealed that 2-fluoro-3-(trifluoromethyl)benzyl bromide decomposes at 199.4°C, aligning with its predicted boiling point, and exhibits higher thermal stability than non-fluorinated analogs .

Biological Activity

4-Bromo-3-(trifluoromethyl)benzyl bromide is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

- Chemical Formula : C₈H₅Br₂F₃

- Melting Point : 52–53 °C

- CAS Number : 1159512-68-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Notably, a related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated promising results:

- Cell Lines Tested : Jurkat, HeLa, and MCF-7

- IC50 Values :

- Jurkat:

- HeLa:

- MCF-7:

The cytotoxic effects were assessed using the MTT assay, where BPU showed a dose-dependent decrease in cell viability across all tested lines after both 48 and 72 hours of treatment .

| Cell Line | IC50 (µM) | Viable Cells (%) at 5 µM | Viable Cells (%) at 10 µM | Viable Cells (%) at 20 µM |

|---|---|---|---|---|

| Jurkat | 4.64 | 58.48 | 45.22 | 21.24 |

| HeLa | 9.22 | 62.67 | 46.77 | 29.33 |

| MCF-7 | 8.47 | 43.89 | 23.88 | 15.05 |

The mechanism by which BPU and similar compounds exert their anticancer effects involves several pathways:

- Cell Cycle Arrest : BPU was shown to induce cell cycle arrest in the sub-G1 phase in Jurkat cells.

- Antiangiogenic Properties : It inhibited blood vessel formation in tumor tissues as demonstrated through chick chorioallantoic membrane assays.

- Enzyme Inhibition : Molecular docking studies revealed strong binding affinities for matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer progression .

Antimicrobial Activity

Halogenated compounds like this compound are noted for their antimicrobial properties:

- A review highlighted that brominated derivatives exhibit potent antimicrobial activity against various drug-resistant strains.

- The minimum inhibitory concentrations (MIC) for several halogenated compounds ranged from to , indicating strong efficacy against tested bacteria .

Safety and Toxicity

Safety data sheets indicate that while the compound possesses significant biological activity, it also poses risks:

- Toxicity : It is destructive to tissues of the mucous membranes and upper respiratory tract.

- Handling Precautions : Protective measures are recommended during handling due to its hazardous nature .

Case Studies

- Anticancer Study : A study on BPU demonstrated its effectiveness against various cancer cell lines with minimal toxicity towards normal cells (NIH-3T3) .

- Antimicrobial Efficacy : Research conducted on related bromo derivatives showed promising results against resistant bacterial strains, reinforcing the potential use of halogenated compounds in developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide group in 4-bromo-3-(trifluoromethyl)benzyl bromide is highly reactive toward nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and bromo substituents.

Key Findings :

-

The trifluoromethyl group stabilizes transition states via inductive effects, enhancing reaction rates in polar aprotic solvents .

-

Steric hindrance from the bromo and trifluoromethyl groups directs nucleophilic attack to the benzylic position exclusively .

Oxidation and Reduction Pathways

Oxidation :

The benzylic position can be oxidized to a ketone or carboxylic acid under controlled conditions.

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 hr | 4-Bromo-3-(trifluoromethyl)benzoic acid | Over-oxidation observed at higher temps | |

| CrO₃/AcOH | Reflux, 4 hr | 4-Bromo-3-(trifluoromethyl)benzaldehyde | 65% yield |

Reduction :

Selective reduction of the benzylic bromide is achievable with hydride donors.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄/THF | 0°C → RT | 4-Bromo-3-(trifluoromethyl)toluene | 88% |

Homologation via Phenonium Ion Intermediates

Under diazotization conditions, this compound undergoes homologation to form benzylic quaternary centers.

| Reaction | Mechanism | Products | Key Observations | Source |

|---|---|---|---|---|

| Diazomethane/Ag₂O | Phenonium ion formation | Alkyl bromide homologs | High exergonicity (ΔG = −32.3 kcal/mol) |

Mechanistic Insights :

-

The reaction proceeds through TS-III and TS-IV transition states, with minimal energy barriers for intermediate steps .

-

Competing hydride shifts are suppressed due to higher activation energies (~3.5 kcal/mol) .

Cross-Coupling Reactions

The bromine atom at the 4-position participates in palladium-catalyzed couplings.

| Reaction Type | Catalysts/Ligands | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aromatic amines | 75% |

Limitations :

-

Steric bulk from the trifluoromethyl group reduces coupling efficiency with bulky arylboronic acids .

Radical Reactions

The benzylic bromide participates in free-radical chain reactions, forming succinimide intermediates.

| Initiator | Conditions | Major Products | Notes | Source |

|---|---|---|---|---|

| AIBN, UV light | Benzene, 60°C | Polyhalogenated derivatives | Requires strict anhydrous conditions |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(trifluoromethyl)benzyl bromide, and how is purity validated?

Answer: The synthesis typically involves bromination of 3-(trifluoromethyl)toluene derivatives. For example, 1,3-bis(fluoromethyl)benzene reacts with N,N’-dibromo-5,5-dimethylhydantoin under strongly acidic conditions to introduce the bromomethyl group . Post-synthesis, purification is achieved via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Purity is assessed using ¹H/¹³C NMR (e.g., δ ~4.6 ppm for -CH₂Br) and GC-MS (exact mass: 271.955896 Da) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Due to its lachrymatory and skin-corrosive properties , use in a fume hood with PPE (gloves, goggles, lab coat) is mandatory. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Q. How is this compound utilized as an intermediate in organic synthesis?

Answer: The benzyl bromide group acts as an electrophile in SN2 reactions , enabling the introduction of trifluoromethylbenzyl moieties into target molecules. For instance, it is used to synthesize flocoumafen (rodenticide) and L-733,060 (neurokinin NK1 antagonist) via nucleophilic substitution with amines or thiols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the benzyl bromide in nucleophilic substitutions?

Answer: The electron-withdrawing -CF₃ group increases the electrophilicity of the adjacent benzyl carbon by destabilizing the transition state. This enhances reactivity in SN2 mechanisms , as demonstrated in kinetic studies showing accelerated substitution with pyridine or thiophenol nucleophiles .

Q. What role does this compound play in synthesizing non-peptidic NK1 receptor antagonists?

Answer: In the enantioselective synthesis of L-733,060 , the benzyl bromide undergoes Mitsunobu reactions with chiral alcohols to establish stereochemistry. The trifluoromethyl group improves metabolic stability and binding affinity to the NK1 receptor .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?

Answer: Discrepancies in NMR chemical shifts (e.g., -CH₂Br signal splitting) may arise from solvent polarity or trace impurities. 2D NMR (HSQC, HMBC) and high-resolution MS (HRMS) are used to confirm structural integrity. For example, HRMS matches the exact mass (271.955896 Da) to <1 ppm error .

Q. How is this compound applied in polymer chemistry as a crosslinking agent?

Answer: In UV-induced grafting , this compound acts as a crosslinker for PAMAM dendrimers on PET surfaces. The bromine reacts with terminal amines, forming stable benzyl-amine bonds for antimicrobial functionalization .

Q. What are common by-products in its synthesis, and how are they mitigated?

Answer: Di-brominated by-products (e.g., 3,5-dibromo derivatives) may form due to excess brominating agents. These are minimized by stoichiometric control (1:1 molar ratio) and low-temperature reactions (-10°C). By-products are removed via flash chromatography .

Q. How does the position of substituents affect its reactivity in Suzuki-Miyaura couplings?

Answer: The para-bromo and meta-CF₃ arrangement creates steric hindrance, reducing coupling efficiency with bulkier boronic acids. Microwave-assisted Suzuki reactions (100°C, Pd(PPh₃)₄) improve yields to >85% by enhancing catalytic turnover .

Q. What mechanistic insights explain its role in uracil derivatization for GC-MS analysis?

Answer: The benzyl bromide reacts with uracil’s N1 position under alkaline conditions (pH 9-10), forming a stable benzyl-uracil adduct. This enhances volatility for GC separation and provides a diagnostic fragment ion (m/z 271 ) in negative chemical ionization MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.